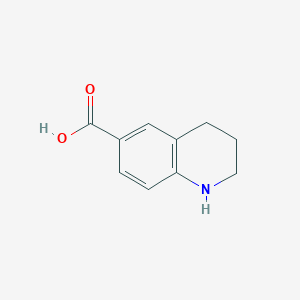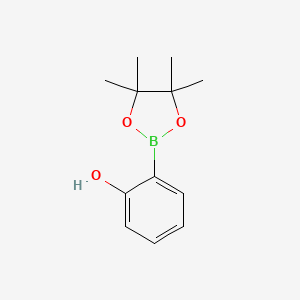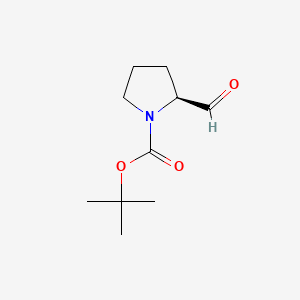
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Vue d'ensemble
Description
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various derivatives of tetrahydroquinoline carboxylic acids, which are structurally related and often serve as important intermediates in the synthesis of biologically active compounds, including peptide-based drugs .
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives is a topic of interest in several papers. A rapid synthesis method for a hydroxyisoquinoline carboxylic acid derivative is described using the Pictet-Spengler reaction followed by catalytic dehalogenation to achieve high optical purity . Another paper outlines the synthesis of doubly constrained tetrahydroisoquinoline carboxylic acid derivatives through cyclocondensation and cyclopropanation reactions . Additionally, a novel route for the synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives is reported, utilizing a combination of [2+2+2]- and [4+2]-cycloaddition reactions . The diversity-oriented synthesis of medicinally important tetrahydroisoquinoline derivatives is also discussed, highlighting various synthetic approaches such as enyne metathesis and Diels-Alder reactions .
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by the presence of a four-membered saturated ring fused to a quinoline moiety. The papers provide insights into the structural analysis of these compounds using techniques like 2D DQF-COSY and 2D NOESY NMR, which help in understanding the rotational isomerism of bicyclic amino acid derivatives . The structural assignments are based on a combination of microanalytical and spectral data, including IR, MS, and NMR .
Chemical Reactions Analysis
The chemical reactivity of tetrahydroquinoline derivatives is explored in the context of their use in peptide synthesis and the construction of biologically active compounds. For instance, the synthesis of peptides containing tetrahydroquinoline-2-carboxylic acid is described, with a focus on the absolute configurations of the amino acids and their derivatives . The diastereoselective alkylation at the 1-position of phenylalanine-derived precursors is another example of the chemical transformations these compounds can undergo, leading to the synthesis of alkaloids like (+)-corlumine .
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Synthesis of Enantiopure Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid is utilized in synthesizing enantiopure compounds. For instance, enantiomeric 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (ee >99%), which is useful in creating modulators of nuclear receptors including liver X receptor, is synthesized through dynamic kinetic hydrolysis of corresponding carboxylic esters. This process is catalyzed by Candida antarctica lipase B (Forró, Megyesi, Paál, & Fülöp, 2016).
Antagonist Activity on NMDA Receptor
2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives, derived from kynurenic acid, have shown in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives exhibit variations in potency due to conformational effects and modifications in structure, emphasizing the importance of correctly positioned hydrogen-bond-accepting groups for binding (Carling et al., 1992).
Schistosomicide Metabolism
1,2,3,4-Tetrahydroquinoline derivatives are also relevant in the metabolism of schistosomicides. For example, the metabolism of 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline in various animal models leads to the formation of metabolites with varying levels of schistosomicidal activity (Kaye & Woolhouse, 1972).
Novel Synthesis Methods
Facile synthesis methods for 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their analogs are being developed, emphasizing the versatility of this compound in organic synthesis. These methods include one-pot synthesis techniques and various catalytic processes (Ryabukhin et al., 2008).
Pharmaceutical Development
The synthesis and evaluation of 1,2,3,4-tetrahydroquinoline-3-carboxylic acid derivatives have significance in pharmaceutical development. For instance, some derivatives have been identified as novel peroxisome proliferators-activated receptor (PPAR) gamma agonists, showcasing potential in the treatment of conditions like diabetes (Azukizawa et al., 2008).
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that tetrahydroquinoline derivatives have been found to exhibit diverse biological activities against various pathogens and neurodegenerative disorders .
Mode of Action
It’s suggested that the compound’s interaction with its targets could lead to changes at the molecular level .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities .
Propriétés
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNALYPZOYPNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381480 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5382-49-0 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives interact with MCL-1 and what are the downstream effects?
A: These compounds bind to the BH3-binding groove of MCL-1, a key protein regulating apoptosis. [, ] Specifically, they interact with residues within this groove, including R263, which is crucial for MCL-1's interaction with pro-apoptotic proteins. [] This binding disrupts MCL-1's ability to sequester pro-apoptotic proteins, shifting the balance towards apoptosis, a desired outcome in cancer cells. []
Q2: What is the significance of the sulfonyl group in 1-sulfonylated this compound derivatives for MCL-1 inhibition?
A: Research indicates that the sulfonyl group plays a critical role in the inhibitory activity of these compounds. Modifying this group significantly impacts their ability to inhibit MCL-1. [] For instance, replacing a phenylsulfonyl with a (4-chloro-3,5-dimethylphenoxy)phenyl)sulfonyl group led to a dramatic 73-fold increase in MCL-1 inhibition. [] This suggests that the sulfonyl group could be interacting with the p2 pocket within the BH3-binding groove of MCL-1, highlighting its importance for further structure-activity relationship studies. []
Q3: Why is there interest in developing dual MCL-1/BCL-xL inhibitors like compound 17cd?
A: While selective MCL-1 inhibitors are desirable, cancer cells often exhibit resistance mechanisms, such as the overexpression of other anti-apoptotic proteins like BCL-xL and BCL-2. [] This can limit the effectiveness of therapies targeting only MCL-1. Compound 17cd demonstrates potent dual inhibition of both MCL-1 and BCL-xL, with Ki values of 0.629 μM and 1.67 μM respectively. [] This dual targeting approach may overcome resistance mechanisms and enhance therapeutic efficacy by addressing multiple survival pathways in cancer cells. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[3-(tert-butyl)-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1333600.png)




![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethanol](/img/structure/B1333612.png)






